4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile
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Overview
Description
4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile is a complex organic compound with the molecular formula C14H16N2OS . This compound is known for its unique structure, which includes both phenylamino and sulfanyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile typically involves multiple steps. One common method includes the conversion of an intermediate aldehyde into an alkene via a Horner-Wadsworth-Emmons reaction . This process may also involve nitroaldol and aldol reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenylamino and sulfanyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: The compound’s unique structure makes it a candidate for drug development and other medical applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile stands out due to its unique combination of functional groups. Similar compounds include:
4,4-Dimethyl-3-oxopentanenitrile: This compound lacks the phenylamino and sulfanyl groups, making it less versatile in certain applications.
4,4-Dimethyl-3-oxo-2-benzylpentanenitrile: This compound has a benzyl group instead of the phenylamino and sulfanyl groups, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
(Z)-2-cyano-3-hydroxy-4,4-dimethyl-N-phenylpent-2-enethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-14(2,3)12(17)11(9-15)13(18)16-10-7-5-4-6-8-10/h4-8,17H,1-3H3,(H,16,18)/b12-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAFSVKWXTZPPG-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C(C#N)C(=S)NC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C(\C#N)/C(=S)NC1=CC=CC=C1)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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